molecular formula C24H20BrNO2 B11274345 5-(3-bromophenyl)-3-hydroxy-4-phenyl-1-(2-phenylethyl)-1,5-dihydro-2H-pyrrol-2-one

5-(3-bromophenyl)-3-hydroxy-4-phenyl-1-(2-phenylethyl)-1,5-dihydro-2H-pyrrol-2-one

Cat. No.: B11274345
M. Wt: 434.3 g/mol
InChI Key: MAEXSZMADDJJRE-UHFFFAOYSA-N
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Description

5-(3-BROMOPHENYL)-3-HYDROXY-4-PHENYL-1-(2-PHENYLETHYL)-2,5-DIHYDRO-1H-PYRROL-2-ONE is a complex organic compound that belongs to the class of pyrrolidinones This compound is characterized by the presence of a bromophenyl group, a hydroxy group, and a phenylethyl group attached to a pyrrolidinone ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(3-BROMOPHENYL)-3-HYDROXY-4-PHENYL-1-(2-PHENYLETHYL)-2,5-DIHYDRO-1H-PYRROL-2-ONE typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Pyrrolidinone Ring: The initial step involves the cyclization of appropriate precursors to form the pyrrolidinone ring. This can be achieved through the reaction of an amine with a carbonyl compound under acidic or basic conditions.

    Introduction of the Bromophenyl Group: The bromophenyl group can be introduced via a halogenation reaction, where a phenyl group is treated with a brominating agent such as bromine or N-bromosuccinimide (NBS).

    Hydroxylation: The hydroxy group is introduced through a hydroxylation reaction, which can be carried out using oxidizing agents like hydrogen peroxide or osmium tetroxide.

    Phenylethyl Group Addition: The phenylethyl group can be added through a Friedel-Crafts alkylation reaction, where an aromatic compound is alkylated using an alkyl halide in the presence of a Lewis acid catalyst.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process automation to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

5-(3-BROMOPHENYL)-3-HYDROXY-4-PHENYL-1-(2-PHENYLETHYL)-2,5-DIHYDRO-1H-PYRROL-2-ONE can undergo various types of chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as chromium trioxide or potassium permanganate.

    Reduction: The carbonyl group in the pyrrolidinone ring can be reduced to a hydroxy group using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The bromine atom in the bromophenyl group can be substituted with other functional groups through nucleophilic substitution reactions using reagents like sodium methoxide or potassium cyanide.

Common Reagents and Conditions

    Oxidation: Chromium trioxide in acetic acid, potassium permanganate in water.

    Reduction: Sodium borohydride in ethanol, lithium aluminum hydride in ether.

    Substitution: Sodium methoxide in methanol, potassium cyanide in dimethyl sulfoxide.

Major Products

    Oxidation: Formation of a ketone or aldehyde.

    Reduction: Formation of an alcohol.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

5-(3-BROMOPHENYL)-3-HYDROXY-4-PHENYL-1-(2-PHENYLETHYL)-2,5-DIHYDRO-1H-PYRROL-2-ONE has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-(3-BROMOPHENYL)-3-HYDROXY-4-PHENYL-1-(2-PHENYLETHYL)-2,5-DIHYDRO-1H-PYRROL-2-ONE involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects. The exact molecular targets and pathways can vary depending on the specific biological context.

Comparison with Similar Compounds

Similar Compounds

    5-(3-Chlorophenyl)-3-Hydroxy-4-Phenyl-1-(2-Phenylethyl)-2,5-Dihydro-1H-Pyrrol-2-One: Similar structure with a chlorine atom instead of bromine.

    5-(3-Methylphenyl)-3-Hydroxy-4-Phenyl-1-(2-Phenylethyl)-2,5-Dihydro-1H-Pyrrol-2-One: Similar structure with a methyl group instead of bromine.

    5-(3-Nitrophenyl)-3-Hydroxy-4-Phenyl-1-(2-Phenylethyl)-2,5-Dihydro-1H-Pyrrol-2-One: Similar structure with a nitro group instead of bromine.

Uniqueness

The presence of the bromophenyl group in 5-(3-BROMOPHENYL)-3-HYDROXY-4-PHENYL-1-(2-PHENYLETHYL)-2,5-DIHYDRO-1H-PYRROL-2-ONE imparts unique chemical properties, such as increased reactivity towards nucleophilic substitution reactions. This makes it a valuable intermediate in organic synthesis and a potential candidate for developing new pharmaceuticals and materials.

Properties

Molecular Formula

C24H20BrNO2

Molecular Weight

434.3 g/mol

IUPAC Name

2-(3-bromophenyl)-4-hydroxy-3-phenyl-1-(2-phenylethyl)-2H-pyrrol-5-one

InChI

InChI=1S/C24H20BrNO2/c25-20-13-7-12-19(16-20)22-21(18-10-5-2-6-11-18)23(27)24(28)26(22)15-14-17-8-3-1-4-9-17/h1-13,16,22,27H,14-15H2

InChI Key

MAEXSZMADDJJRE-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CCN2C(C(=C(C2=O)O)C3=CC=CC=C3)C4=CC(=CC=C4)Br

Origin of Product

United States

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